Formulation challenge: racemic DL-panthenol provides only 50% biological activity, while pantothenic acid lacks stability and skin penetration. Dexpanthenol (CAS 81-13-0), the pure D-isomer provitamin B5, solves these inefficiencies.
High-purity, verified isomer identity. Ideal for wound healing, moisturizers, and hair care.
Dexpanthenol (CAS 81-13-0) is the dextrorotatory (D-) isomer of panthenol, the more stable alcohol analog of pantothenic acid (Vitamin B5). It is widely procured for dermatological and cosmetic formulations due to its function as a provitamin that, upon topical application, is readily absorbed and converted into biologically active pantothenic acid. This conversion is essential for the synthesis of coenzyme A, a critical component in cellular metabolism and epithelial tissue repair. Key procurement-relevant properties include its role as a humectant for skin hydration, its ability to support epidermal barrier function, and its established efficacy in promoting the regeneration of skin after superficial wounds or irritation.
Substituting Dexpanthenol (D-panthenol) with its most common alternative, racemic DL-panthenol, results in a 50% reduction in biological activity for an equivalent mass, as only the D-isomer is converted to Vitamin B5 in the body. This necessitates using twice the concentration of the racemate to achieve the same therapeutic effect, impacting formulation cost and efficiency. Furthermore, substituting with pantothenic acid is not viable for topical applications due to its inferior skin penetration compared to its alcohol analog, dexpanthenol. Dexpanthenol's chemical structure as an alcohol also confers greater stability in neutral or mildly acidic formulations compared to the more reactive carboxylic acid group of pantothenic acid, which is crucial for ensuring product shelf-life and consistent performance.
Contains 50% L-enantiomer that may not convert to pantothenic acid, potentially reducing per-mass provitamin activity
May be racemic or undefined enantiomeric composition, introducing uncertainty in pathway-study interpretation
Procurement of Dexpanthenol (D-panthenol) ensures 100% of the material is the biologically active stereoisomer. In contrast, racemic DL-panthenol contains an equal mixture of D- and L-isomers, but only the D-isomer is enzymatically converted in the body to pantothenic acid (Vitamin B5). The L-isomer has no vitamin activity. Consequently, formulations using racemic panthenol have only half the physiological activity compared to those using an equivalent mass of pure Dexpanthenol.
| Evidence Dimension | Biologically Active Isomer Content |
| Target Compound Data | 100% (D-isomer) |
| Comparator Or Baseline | Racemic DL-Panthenol: 50% (D-isomer) |
| Quantified Difference | 2x higher concentration of active isomer per unit mass |
| Conditions | In vivo or in vitro biological systems capable of enzymatic conversion. |
Selecting Dexpanthenol provides double the concentration of the active provitamin, enabling more potent, efficient, and cost-effective formulations compared to using the racemic mixture.
Dexpanthenol, as a stable alcohol analog, demonstrates superior skin penetration compared to pantothenic acid itself. Once absorbed, it is rapidly converted to pantothenic acid, achieving high local concentrations within the skin. In a study on rats, repeated topical application of 20 mg dexpanthenol increased local tissue concentrations of pantothenic acid from a baseline of 3-9 µg/g to 40 µg/g. This efficient penetration and conversion is critical for topical applications, a key advantage over using the acid form directly.
| Evidence Dimension | Local Tissue Concentration of Pantothenic Acid After Topical Application |
| Target Compound Data | Up to 40 µg/g of fresh tissue |
| Comparator Or Baseline | Control (untreated) rat tissue: 3-9 µg/g |
| Quantified Difference | Approx. 4.4x to 13.3x increase over baseline |
| Conditions | In vivo study on rats with repeated topical treatment of 20 mg dexpanthenol. |
For any topical formulation, Dexpanthenol's ability to effectively penetrate the skin and act as a delivery vehicle for Vitamin B5 is a decisive performance advantage over the less permeable pantothenic acid.
Dexpanthenol offers superior stability in the pH range most common for cosmetic and dermatological products. It is stable in neutral or mildly acidic aqueous solutions (pH 4-6) but is susceptible to hydrolysis in strongly acidic or alkaline conditions. A stability-indicating HPLC study confirmed that Dexpanthenol is stable under acidic stress conditions, with only 0.62% degradation after 6 hours. However, it showed time-dependent hydrolysis under alkaline conditions. This profile makes it more robust for formulation processability and shelf-life compared to pantothenic acid, which as a carboxylic acid, can be more reactive.
| Evidence Dimension | Degradation under Acidic Stress |
| Target Compound Data | 0.62% degradation |
| Comparator Or Baseline | N/A (intrinsic stability data) |
| Quantified Difference | High stability in target pH 4-6 range |
| Conditions | Forced degradation study via HPLC analysis, 6 hours under acidic stress. |
Choosing Dexpanthenol minimizes the risk of active ingredient degradation during production and storage for formulations within the pH 4-6 range, ensuring product potency and stability.
Dexpanthenol measurably improves skin barrier function by reducing transepidermal water loss (TEWL). In a clinical study, daily application of formulations containing 1.0% and 5.0% dexpanthenol produced significant decreases in TEWL after 15 and 30 days compared to a vehicle-only control. Another study monitoring epidermal regeneration after wounding found that treatment with a dexpanthenol emulsion resulted in a significant acceleration of epidermal barrier restoration, as measured by TEWL, compared to the vehicle. This demonstrates a direct, quantifiable impact on a key metric of skin health.
| Evidence Dimension | Reduction in Transepidermal Water Loss (TEWL) |
| Target Compound Data | Statistically significant decrease vs. baseline and vehicle |
| Comparator Or Baseline | Vehicle-only formulation (placebo) |
| Quantified Difference | Significant acceleration of epidermal regeneration and barrier repair |
| Conditions | In vivo, double-blind, placebo-controlled clinical trials on human subjects. |
For formulations designed to repair or protect the skin barrier, Dexpanthenol provides a reliable, clinically proven ability to reduce water loss and accelerate regeneration, a key performance indicator for such products.
For therapeutic and cosmetic products where maximizing biological effect is critical, such as in wound healing aids, scar treatments, and post-procedural (e.g., laser treatment) care. Dexpanthenol's 100% active isomer content ensures the highest possible concentration of provitamin B5 is delivered to the skin, promoting fibroblast proliferation and accelerating re-epithelialization more effectively than a racemic mixture.
In advanced moisturizers, serums, and treatments for compromised or dry skin conditions like atopic dermatitis. Dexpanthenol is the optimal choice due to its proven, quantifiable ability to improve stratum corneum hydration and significantly reduce transepidermal water loss (TEWL) compared to vehicle controls, directly supporting the restoration of a healthy skin barrier.
For cosmetic and pharmaceutical emulsions, creams, and lotions where long-term stability is a key procurement requirement. Dexpanthenol's superior chemical stability in the typical pH 4-6 range of skin products provides a distinct advantage over the more reactive pantothenic acid, ensuring the active ingredient maintains its integrity and potency throughout the product's lifecycle.
In performance-driven shampoos, conditioners, and leave-in treatments designed to moisturize and strengthen hair. Dexpanthenol's ability to penetrate the hair shaft provides deep moisturization and helps to improve hair elasticity and prevent breakage. Its 100% biological activity ensures maximum efficacy for these benefits compared to racemic panthenol.